[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with phenylmethoxy and trifluoromethoxy groups. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Scientific Research Applications
[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
[5-(Benzyloxy)-2-(trifluoromethoxy)phenyl]boronic acid is unique due to the presence of both phenylmethoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific coupling reactions and applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[5-phenylmethoxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-7-6-11(8-12(13)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUQWSBGTQVXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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